8-(4-Fluorophenyl)-8-oxooctanenitrile
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Overview
Description
8-(4-Fluorophenyl)-8-oxooctanenitrile is an organic compound that features a fluorinated phenyl group, a nitrile group, and a ketone group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Fluorophenyl)-8-oxooctanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable nitrile compound under basic conditions, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(4-Fluorophenyl)-8-oxooctanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
8-(4-Fluorophenyl)-8-oxooctanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(4-Fluorophenyl)-8-oxooctanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the ketone group can participate in nucleophilic addition reactions. These interactions can influence biological pathways and molecular processes, making the compound of interest for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl isocyanate: Another fluorinated compound with different functional groups.
Benzyl(4-fluorophenyl)phenylphosphine oxide: A fluorinated compound used in materials science.
Uniqueness
8-(4-Fluorophenyl)-8-oxooctanenitrile is unique due to its combination of a fluorinated phenyl group, a nitrile group, and a ketone group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
8-(4-fluorophenyl)-8-oxooctanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTYZDHOPCQHQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642215 |
Source
|
Record name | 8-(4-Fluorophenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-15-2 |
Source
|
Record name | 4-Fluoro-η-oxobenzeneoctanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(4-Fluorophenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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